molecular formula C23H26N6O2 B11024006 N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Numéro de catalogue: B11024006
Poids moléculaire: 418.5 g/mol
Clé InChI: WKZARIMJSZBRAY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a heterocyclic compound characterized by a benzimidazole core linked to a benzotriazinone moiety via a propyl-acetamide bridge. This structural complexity suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors that interact with fused aromatic systems.

Propriétés

Formule moléculaire

C23H26N6O2

Poids moléculaire

418.5 g/mol

Nom IUPAC

N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C23H26N6O2/c1-16(2)14-28-20-11-6-5-10-19(20)25-21(28)12-7-13-24-22(30)15-29-23(31)17-8-3-4-9-18(17)26-27-29/h3-6,8-11,16H,7,12-15H2,1-2H3,(H,24,30)

Clé InChI

WKZARIMJSZBRAY-UHFFFAOYSA-N

SMILES canonique

CC(C)CN1C2=CC=CC=C2N=C1CCCNC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Origine du produit

United States

Activité Biologique

N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzimidazole moiety and a benzotriazine derivative. Its molecular formula is C21H31N3OC_{21}H_{31}N_3O with a molecular weight of approximately 341.5 g/mol. The structure can be represented as follows:

\text{N 3 1 2 methylpropyl 1H benzimidazol 2 yl propyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide}

The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets involved in tumor growth and proliferation. Similar compounds have demonstrated efficacy through mechanisms such as:

  • Inhibition of Cell Cycle Progression : The compound's structural analogs have been shown to arrest cells in mitosis, leading to apoptosis in cancer cells by disrupting the normal function of kinesin spindle proteins (KSP) .
  • Targeting Signaling Pathways : It may affect pathways like the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation .

Biological Activity

Research indicates that N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide exhibits significant biological activity:

  • Antitumor Activity : In vivo studies have shown that compounds with similar structures can effectively suppress tumor growth in xenograft models at low doses, suggesting a favorable therapeutic index .
  • Pharmacokinetic Profile : The compound is noted for having a favorable pharmacokinetic profile, which supports its potential as a clinical candidate for cancer treatment .

Case Studies

Several studies have explored the biological effects of related compounds:

  • KSP Inhibitors : A study highlighted the effectiveness of KSP inhibitors in inducing cell death through mitotic arrest. The selected compound demonstrated excellent biochemical potency and was advanced for clinical trials due to its promising results .
  • Xenograft Models : In another study involving imidazobenzoxazepin compounds, researchers noted improved unbound drug exposure leading to effective tumor suppression at minimal dosages . This suggests that structural modifications similar to those in N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide could enhance therapeutic efficacy.

Data Summary Table

Compound NameMolecular FormulaMolecular WeightBiological ActivityMechanism
N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamideC21H31N3O341.5 g/molAntitumor activityKSP inhibition, PI3K/AKT/mTOR pathway modulation

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of Comparable Benzimidazole Derivatives

Compound Name & ID (from ) Yield (%) Melting Point (°C) Molecular Weight (MS Data) Key Substituents
Compound 12 (Reference ID: 12) 65 194–195 418 3-Methylphenyl, pyrrolidinyl, methylpropylidene-acetohydrazide
Compound 13 (Reference ID: 13) 53 138–139 Not specified 3,5-Dimethylpyrazole, 3-methylphenyl, pyrrolidinone
Compound 14 (Reference ID: 14) 67 204 (decomposes) 442 2,5-Dimethylpyrrole, 3-methylphenyl, pyrrolidinyl
Target Compound N/A N/A N/A 2-Methylpropyl, benzotriazinone-acetamide

Key Observations:

Synthetic Efficiency: The target compound’s synthetic pathway may parallel that of Compound 14 (67% yield), which features a pyrrolidinyl-acetamide group.

Thermal Stability: The benzotriazinone group in the target compound may enhance thermal stability relative to derivatives with hydrazide (Compound 12) or pyrazole (Compound 13) substituents. Compound 14’s decomposition at 204°C suggests that electron-withdrawing groups (e.g., benzotriazinone) could further stabilize the structure .

Structural Complexity: The target compound’s benzotriazinone-acetamide linker distinguishes it from Compounds 12–14, which utilize hydrazide, pyrazole, or pyrrole-based linkers. This difference may influence solubility, bioavailability, or binding affinity in biological systems .

Spectral and Analytical Data

  • ^1H NMR Profiles: The target compound’s benzimidazole protons (δ ~7.1–8.3 ppm) and benzotriazinone aromatic protons (δ ~7.5–8.5 ppm) would overlap with signals observed in Compounds 12–14. However, the 2-methylpropyl group (δ ~1.0–1.5 ppm for CH3 and δ ~2.0–2.5 ppm for CH2) would provide distinct splitting patterns compared to the 3-methylphenyl groups in Compounds 12–14 .
  • Mass Spectrometry: While the target compound’s molecular weight is unspecified, its benzotriazinone moiety (~175 g/mol) and acetamide-propyl chain (~114 g/mol) suggest a molecular weight exceeding 450 g/mol, comparable to Compound 14 (442 g/mol) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.